molecular formula C5H7NOS B1289322 2-(1,3-Thiazol-4-yl)ethan-1-ol CAS No. 180207-28-7

2-(1,3-Thiazol-4-yl)ethan-1-ol

Cat. No. B1289322
CAS RN: 180207-28-7
M. Wt: 129.18 g/mol
InChI Key: ZOGHXTOEFVTKBW-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-4-yl)ethan-1-ol is a compound with the CAS Number: 180207-28-7 . It has a molecular weight of 129.18 . The IUPAC name for this compound is 2-(1,3-thiazol-4-yl)ethanol . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(1,3-Thiazol-4-yl)ethan-1-ol consists of a five-membered thiazole ring attached to an ethanol group . The thiazole ring contains three carbon atoms, two nitrogen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

2-(1,3-Thiazol-4-yl)ethan-1-ol is a liquid at room temperature . It has a molecular weight of 129.18 .

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including “2-(1,3-Thiazol-4-yl)ethan-1-ol”, have been recognized for their antimicrobial properties. They are used in the development of compounds that can inhibit the growth of various bacteria and fungi, which is crucial in the fight against infectious diseases .

Anticancer Activity

Research has shown that thiazole compounds exhibit promising anticancer activities. They can be synthesized and tested against different cancer cell lines, providing a pathway for the development of new anticancer drugs .

Antidiabetic Effects

The thiazole moiety is a component in some antidiabetic drugs. Its incorporation into new molecules could lead to the development of novel treatments for managing diabetes .

Anti-Inflammatory Properties

Due to their anti-inflammatory effects, thiazole derivatives are explored for their potential use in treating chronic inflammatory diseases. This includes the synthesis of compounds that can modulate inflammatory pathways .

Antihypertensive Uses

Thiazole derivatives are also investigated for their antihypertensive effects. They may play a role in creating new medications that help control high blood pressure .

Antioxidant Capabilities

The antioxidant properties of thiazole compounds make them valuable in the prevention of oxidative stress-related diseases. They can scavenge free radicals and protect cells from damage .

Anti-Alzheimer’s Disease

Thiazole derivatives are studied for their potential to act as therapeutic agents in the treatment of Alzheimer’s disease. They may influence biochemical pathways associated with the disease’s progression .

Hepatoprotective Effects

Some thiazole compounds have shown hepatoprotective activities, suggesting their use in protecting the liver from various toxins and in the treatment of liver diseases .

Each of these applications represents a unique field of research where “2-(1,3-Thiazol-4-yl)ethan-1-ol” could potentially contribute to the development of new therapeutic agents and treatments. The versatility of the thiazole ring allows for a wide range of biological activities, making it a significant moiety in medicinal chemistry and drug design .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(1,3-thiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c7-2-1-5-3-8-4-6-5/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGHXTOEFVTKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180207-28-7
Record name 2-(1,3-thiazol-4-yl)ethan-1-ol
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